molecular formula C6H8F2N2 B2595452 3-(difluoromethyl)-1-ethyl-1H-pyrazole CAS No. 1494132-52-3

3-(difluoromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2595452
CAS No.: 1494132-52-3
M. Wt: 146.141
InChI Key: LNUSDGCFYMKOGT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-ethyl-1H-pyrazole with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

    Substitution: The pyrazole ring can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways. For instance, similar compounds have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition can disrupt cellular respiration and energy production, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole
  • 3-(Difluoromethyl)-1-phenyl-1H-pyrazole
  • 3-(Difluoromethyl)-1-propyl-1H-pyrazole

Comparison: 3-(Difluoromethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group may influence its reactivity and interaction with biological targets. For example, the presence of the ethyl group can affect the compound’s solubility, stability, and binding affinity to enzymes or receptors .

Properties

IUPAC Name

3-(difluoromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-2-10-4-3-5(9-10)6(7)8/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSDGCFYMKOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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